molecular formula C24H19N5NaO5S+ B14726951 Benzo Fast Bordeaux 6BL CAS No. 5873-17-6

Benzo Fast Bordeaux 6BL

Cat. No.: B14726951
CAS No.: 5873-17-6
M. Wt: 512.5 g/mol
InChI Key: IAMKUDRGQJGWMU-UHFFFAOYSA-N
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Description

However, based on nomenclature similarities and structural analogs described in the evidence, it is likely conflated with 6-(2-aminopropyl)benzofuran (6-APB), a benzofuran derivative commonly marketed under names like Benzo Fury . This compound belongs to the substituted benzofuran class and shares structural and pharmacological similarities with amphetamine-derived empathogens such as MDA (3,4-methylenedioxyamphetamine) and MDMA (3,4-methylenedioxymethamphetamine).

It is typically sold as tablets, capsules, or powders and is consumed orally, with effects including euphoria, heightened empathy, energy, and hallucinations. However, its use is associated with significant cardiovascular and neurological risks, including tachycardia, hypertension, and anxiety . In the UK, 6-APB was classified as a Class B drug in 2013, prohibiting its manufacture, import, or sale .

Properties

CAS No.

5873-17-6

Molecular Formula

C24H19N5NaO5S+

Molecular Weight

512.5 g/mol

IUPAC Name

sodium;7-acetamido-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C24H19N5O5S.Na/c1-15(30)25-20-11-12-21-16(13-20)14-22(35(32,33)34)23(24(21)31)29-28-19-9-7-18(8-10-19)27-26-17-5-3-2-4-6-17;/h2-14,31H,1H3,(H,25,30)(H,32,33,34);/q;+1

InChI Key

IAMKUDRGQJGWMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo Fast Bordeaux 6BL involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is then carried out in an alkaline medium .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then isolated and purified through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo Fast Bordeaux 6BL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Benzo Fast Bordeaux 6BL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo Fast Bordeaux 6BL involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 6-APB (Benzo Fury) are compared below with structurally or functionally related compounds, including 5-APB , MDA , MDMA , D2PM , and caffeine . Key differences in chemical class, effects, duration, and legal status are highlighted.

Table 1: Comparative Analysis of 6-APB and Analogous Compounds

Compound Chemical Class Primary Effects Duration (Hours) Legal Status (UK) Common Forms
6-APB Benzofuran derivative Euphoria, empathy, energy, hallucinations 4–14+ Class B Tablets, powder
5-APB Benzofuran derivative Similar to 6-APB (poorly studied) Not specified Likely Class B Tablets, powder
MDA Amphetamine derivative Stimulant, hallucinogenic, serotonergic effects 6–8 Class A Tablets, capsules
MDMA Amphetamine derivative Empathogenic, stimulant, serotonergic release 3–6 Class A Ecstasy tablets
D2PM Piperazine derivative Stimulant (often adulterant in Benzo Fury) Not specified Unclassified Powder, capsules
Caffeine Xanthine alkaloid Mild stimulant, alertness 3–5 Legal Beverages, tablets

Key Findings:

Structural Similarities: 6-APB and 5-APB are structural isomers, differing only in the position of the aminopropyl side chain on the benzofuran ring. Standard analytical methods cannot distinguish between them . Both 6-APB and MDA share a methylenedioxy group, which enhances serotonin receptor affinity. However, 6-APB lacks the amphetamine backbone, reducing its dopamine reuptake inhibition compared to MDA or MDMA .

Pharmacological Effects: 6-APB vs. MDA/MDMA: While 6-APB mimics MDA’s hallucinogenic and stimulant effects, users report less redosing compulsion and a longer duration (up to 14+ hours) . Adulterants: Up to 30% of Benzo Fury products contain non-psychoactive substances like caffeine or synthetic stimulants (e.g., D2PM), altering risk profiles .

Legal and Safety Profiles :

  • 6-APB’s Class B status in the UK contrasts with MDA/MDMA’s stricter Class A classification, reflecting perceived lower harm—though clinical data on long-term toxicity remain scarce .
  • Cardiovascular risks (e.g., tachycardia, hypertension) are common across 6-APB, MDA, and MDMA due to adrenergic stimulation .

Market Variability :

  • 6-APB is sold at £10 per capsule or £36/g in powder form, comparable to mid-tier MDMA pricing. Adulterated products (e.g., caffeine mixtures) are cheaper but pose unpredictable health risks .

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